![molecular formula C24H28N4S2 B383369 (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea CAS No. 328106-55-4](/img/structure/B383369.png)
(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea
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Description
(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : Compounds structurally related to (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea have been synthesized and analyzed. These include various thiourea derivatives synthesized through reactions with different reagents like bromopyruvate, hydrazine hydrate, and dimethyl acetylene dicarboxylate. The structures of these compounds were confirmed through spectral and analytical data (Rajanarendar, Karunakar, & Ramu, 2006).
Regioselectivity Studies in Cyclization Reactions : The regioselectivity of cyclization reactions involving thiourea derivatives has been studied. One example is the cyclization of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone. The study included quantum chemical calculations and physico-chemical methods to determine the structure and regioselectivity of the reaction products (Perekhoda et al., 2017).
Biological Applications and Evaluations
Cytotoxicity Evaluation : Certain benzothiazole derivatives, including N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, have been synthesized through cyclization of unsymmetrical thioureas. These compounds were evaluated for their anti-tumor activity against various cell lines, revealing significant cytotoxicity in specific compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).
Antimicrobial and Antimalarial Activity : Thiazole fused thiosemicarbazones synthesized using microwave irradiation methods have been evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. Molecular docking studies validated the experimental results, indicating potential for these compounds in antimicrobial applications (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Chemical Reactions and Synthesis
Synthesis of Isoxazolyl Thioureas : A series of isoxazolyl thiazolyl thiazolidinones have been synthesized, starting from isoxazolyl chloroacetamide. These compounds were characterized by various spectroscopic techniques, highlighting the diverse synthetic applications of thiourea derivatives in producing biologically active compounds (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Gas-Phase Pyrolysis in Heterocyclic Synthesis : Studies on gas-phase pyrolyses of thiourea derivatives have been conducted to synthesize heterocyclic compounds. These reactions are significant in heterocyclic synthesis, providing insights into the reaction kinetics and mechanisms (Al-Awadi & Elnagdi, 1997).
properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4S2/c29-23(26-20-12-6-2-7-13-20)25-16-17-28-22(19-10-4-1-5-11-19)18-30-24(28)27-21-14-8-3-9-15-21/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16-17H2,(H2,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWVGZNXGCTGDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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